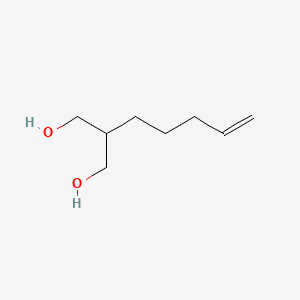
1,2-Dibromo-4,5-dichlorobenzene
描述
1,2-Dibromo-4,5-dichlorobenzene is an organic compound with the molecular formula C6H2Br2Cl2. It is a derivative of benzene, where two bromine atoms and two chlorine atoms are substituted at the 1,2 and 4,5 positions, respectively. This compound is known for its use in various chemical syntheses and industrial applications due to its unique halogenated structure .
作用机制
Target of Action
1,2-Dibromo-4,5-dichlorobenzene is a derivative of benzene, a common aromatic compound
Mode of Action
It’s known that benzene and its derivatives can undergo electrophilic substitution reactions . In these reactions, an electrophile replaces a hydrogen atom in the benzene ring. This could potentially alter the function of biomolecules in the body, leading to various effects.
Biochemical Pathways
Benzene and its derivatives are known to be involved in various biochemical reactions, including those in the cytochrome p450 metabolic pathway
Result of Action
Benzene and its derivatives can have various effects on the body, ranging from neurotoxicity to carcinogenicity . The specific effects of this compound would depend on its exact mode of action and the biochemical pathways it affects.
准备方法
Synthetic Routes and Reaction Conditions
1,2-Dibromo-4,5-dichlorobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination and chlorination of benzene derivatives under controlled conditions. The reaction typically requires a catalyst such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3) to facilitate the halogenation process .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of bromine and chlorine gases in the presence of a catalyst. The reaction is carried out in a controlled environment to ensure the selective substitution of the halogen atoms at the desired positions on the benzene ring .
化学反应分析
Types of Reactions
1,2-Dibromo-4,5-dichlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce benzoquinones .
科学研究应用
1,2-Dibromo-4,5-dichlorobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving halogenated aromatic compounds and their biological effects.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
相似化合物的比较
Similar Compounds
1,2-Dibromobenzene: A benzene derivative with two bromine atoms at the 1,2 positions.
1,4-Dibromobenzene: A benzene derivative with two bromine atoms at the 1,4 positions.
1,2-Dichlorobenzene: A benzene derivative with two chlorine atoms at the 1,2 positions.
Uniqueness
1,2-Dibromo-4,5-dichlorobenzene is unique due to the presence of both bromine and chlorine atoms on the benzene ring. This combination of halogens imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wider range of chemical reactions compared to compounds with only bromine or chlorine substitutions .
属性
IUPAC Name |
1,2-dibromo-4,5-dichlorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2Cl2/c7-3-1-5(9)6(10)2-4(3)8/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMLDCMHIIUWWPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Br)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2Cl2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20399766 | |
| Record name | 1,2-dibromo-4,5-dichlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73557-66-1 | |
| Record name | 1,2-dibromo-4,5-dichlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![1,2,3,4,12,12b-Hexahydroindolo[2,3-a]quinolizin-7(6h)-one](/img/structure/B3056642.png)
![3-[(4-Chlorobenzyl)amino]propan-1-ol](/img/structure/B3056643.png)


